p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)
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Overview
Description
p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a chemical compound used as an intermediate in the synthesis of p-Fluoro Prasugrel. It is characterized by its molecular formula C18H18FNO2S and a molecular weight of 331.4 g/mol . This compound is significant in the field of medicinal chemistry, particularly in the development of antiplatelet drugs.
Preparation Methods
The synthesis of p-Fluoro Prasugrel Thiolactone involves multiple steps, starting from the appropriate precursors. The preparation typically includes the formation of a thiolactone ring, which can be achieved through various synthetic routes. One common method involves the reaction of a suitable thioester with a cyclopropyl ketone derivative under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
p-Fluoro Prasugrel Thiolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thiolactone to its corresponding sulfoxide or sulfone.
Reduction: The thiolactone can be reduced to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or the thiolactone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Fluoro Prasugrel Thiolactone is primarily used in the synthesis of p-Fluoro Prasugrel, an antiplatelet drug. This compound is crucial in medicinal chemistry research for developing new therapeutic agents. It is also used in studies involving the metabolism and pharmacokinetics of prasugrel and its derivatives .
Mechanism of Action
The mechanism of action of p-Fluoro Prasugrel Thiolactone involves its conversion to the active metabolite of prasugrel. This conversion is mediated by esterases and cytochrome P450 enzymes. The active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, inhibiting platelet aggregation . This action is crucial for preventing thrombotic events in patients with acute coronary syndrome.
Comparison with Similar Compounds
p-Fluoro Prasugrel Thiolactone is similar to other thiolactone intermediates used in the synthesis of antiplatelet drugs, such as clopidogrel thiolactone. p-Fluoro Prasugrel Thiolactone is unique due to the presence of a fluorine atom, which can influence its pharmacokinetic properties and metabolic stability . Similar compounds include:
Clopidogrel Thiolactone: Used in the synthesis of clopidogrel, another antiplatelet drug.
Ticlopidine Thiolactone: An intermediate in the synthesis of ticlopidine, a first-generation thienopyridine.
These comparisons highlight the distinct chemical and pharmacological properties of p-Fluoro Prasugrel Thiolactone, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
1618107-98-4 |
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Molecular Formula |
C18H18FNO2S |
Molecular Weight |
331.405 |
IUPAC Name |
5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2 |
InChI Key |
IZCHRAOWOKMDHU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Synonyms |
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Origin of Product |
United States |
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